Synthesis of Tin(II) Bromide from Metallic Tin and Hydrobromic Acid: An In-depth Technical Guide
Synthesis of Tin(II) Bromide from Metallic Tin and Hydrobromic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tin(II) bromide (SnBr₂) from the reaction of metallic tin with hydrobromic acid (HBr). This document details the underlying chemistry, experimental protocols, and key data points relevant to researchers in various fields, including materials science and drug development.
Introduction
Tin(II) bromide, also known as stannous bromide, is a valuable precursor in the synthesis of various organic and inorganic compounds. Its utility stems from its properties as a Lewis acid and a reducing agent. The synthesis from metallic tin and hydrobromic acid is a common and direct method for its preparation. The reaction proceeds according to the following balanced chemical equation:
Sn(s) + 2HBr(aq) → SnBr₂(aq) + H₂(g) [1]
This guide will focus on the practical aspects of this synthesis, providing detailed experimental procedures and expected outcomes.
Reaction Mechanism and Stoichiometry
The synthesis involves the oxidation of metallic tin from its elemental state (oxidation state 0) to the +2 oxidation state, while the hydrogen ions from the hydrobromic acid are reduced to hydrogen gas. The stoichiometry of the reaction dictates that one mole of metallic tin reacts with two moles of hydrobromic acid to produce one mole of tin(II) bromide and one mole of hydrogen gas.
Experimental Protocols
Two primary methodologies are presented for the synthesis of tin(II) bromide from metallic tin and hydrobromic acid: the aqueous reflux method and the distillation method.
Aqueous Reflux Method
This method involves heating a mixture of metallic tin and aqueous hydrobromic acid under reflux.
Materials:
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Metallic tin (granules or powder)
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Concentrated hydrobromic acid (e.g., 48% aqueous solution)
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Distilled water
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Inert gas (e.g., nitrogen or argon) supply (optional but recommended)
Procedure:
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In a round-bottom flask, place a pre-weighed amount of metallic tin.
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Under a fume hood, carefully add a stoichiometric excess of concentrated hydrobromic acid. A common approach is to use a 2- to 4-fold molar excess of HBr to ensure complete reaction of the tin and to account for the formation of the constant boiling HBr-H₂O mixture.
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Attach a reflux condenser to the flask. To prevent the oxidation of tin(II) to tin(IV) by atmospheric oxygen, it is advisable to maintain an inert atmosphere over the reaction mixture.[2][3]
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Heat the mixture to reflux using a heating mantle. The reaction progress is indicated by the evolution of hydrogen gas.
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Continue the reflux until the evolution of hydrogen gas ceases, indicating the complete consumption of the metallic tin. The reaction time will vary depending on the surface area of the tin and the reaction temperature.
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Upon completion, allow the reaction mixture to cool to room temperature.
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The resulting solution contains aqueous tin(II) bromide.
Purification:
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Filter the hot solution to remove any unreacted tin or solid impurities.
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Slowly cool the filtrate in an ice bath to crystallize the tin(II) bromide.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold, deoxygenated water, followed by a solvent in which tin(II) bromide is sparingly soluble, such as diethyl ether, to aid in drying.
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Dry the purified tin(II) bromide crystals under vacuum to remove any residual solvent and water.
Distillation Method
This method involves reacting metallic tin with hydrobromic acid and then removing the excess water and HBr by distillation.[2][3]
Materials:
-
Metallic tin (granules or powder)
-
Concentrated hydrobromic acid (e.g., 48% aqueous solution)
-
Distillation apparatus
-
Heating mantle
-
Receiving flask
Procedure:
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Combine metallic tin and a stoichiometric excess of concentrated hydrobromic acid in a distillation flask.
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Heat the mixture to initiate the reaction, which will be evident by the production of hydrogen gas.
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Once the tin has completely reacted, assemble the distillation apparatus.
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Heat the solution to distill off the constant boiling mixture of water and hydrobromic acid.
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Continue the distillation until the volume of the solution is significantly reduced and the temperature of the distillate begins to rise, indicating that most of the water and excess HBr have been removed.
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Allow the remaining molten tin(II) bromide to cool in the distillation flask.
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The solidified tin(II) bromide can then be collected. For higher purity, the product can be further purified by vacuum distillation or recrystallization from an appropriate solvent.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of tin(II) bromide. Please note that the yield is highly dependent on the specific reaction conditions and the skill of the experimenter.
| Parameter | Value | Reference/Notes |
| Molar Mass of Sn | 118.71 g/mol | |
| Molar Mass of HBr | 80.91 g/mol | |
| Molar Mass of SnBr₂ | 278.52 g/mol | [4] |
| Stoichiometric Ratio | 1:2 (Sn:HBr) | [1] |
| Typical Yield | Not specified in detail for aqueous methods in the provided search results. A 70% yield is reported for a gas-phase synthesis. | |
| Purity | >97% is commercially available. | |
| Melting Point of SnBr₂ | 215 °C | [2] |
| Boiling Point of SnBr₂ | 639 °C | [2] |
| Density of SnBr₂ | 5.12 g/cm³ | [2] |
Visualizations
Signaling Pathway of the Synthesis Reaction
Caption: Chemical transformation pathway for the synthesis of tin(II) bromide.
Experimental Workflow for Aqueous Reflux Synthesis
